3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine is a chemical compound that has garnered interest in medicinal chemistry due to its potential pharmacological applications. The compound features a fluorophenyl group and a pyridine moiety, which are known to influence biological activity. This compound is classified under the category of amines and can be synthesized through various organic reactions.
The compound is derived from the combination of a propan-1-amine backbone with a 4-fluorophenyl substituent and a pyridin-2-yl group. Its classification as an amine places it within a broader category of organic compounds that contain nitrogen. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
The synthesis of 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine can typically be achieved through several methods, including:
For example, one method involves starting from 4-fluorobenzaldehyde, which can be reacted with pyridine derivatives in the presence of reducing agents to form the desired amine product .
The molecular structure of 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine can be represented as follows:
The structural representation can be visualized using various chemical drawing software or databases, highlighting the connectivity of atoms and functional groups.
3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine is likely to participate in several chemical reactions, including:
The reactivity of this compound can be attributed to its functional groups, particularly the nucleophilic nitrogen atom and the electrophilic sites on the aromatic rings .
The mechanism of action for 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine in biological systems may involve:
Studies have indicated that similar compounds exhibit significant activity against various targets, suggesting that this compound could have therapeutic potential .
Relevant analyses such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the molecular vibrations and structural characteristics .
3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine has potential applications in various fields:
The identification of 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine (CAS: 1225707-19-6) emerged from systematic efforts to optimize the pharmacological profiles of β-phenylethylamine scaffolds. Early pharmacological investigations in the 2010s revealed that this compound occupied a strategic niche in neuroactive and antimicrobial drug discovery. Its structural architecture—featuring a propan-1-amine linker bridging fluorinated aryl and heteroaryl systems—was initially synthesized to probe structure-activity relationships (SAR) in monoamine transporter modulation [1]. The compound gained prominence when high-throughput screening campaigns identified its core structure as a privileged scaffold in mycobacterial ATP synthase inhibition, particularly against Mycobacterium tuberculosis (M.tb) strains [2]. By 2022, derivatives incorporating this backbone demonstrated nanomolar-range activity in in vitro tuberculosis models, positioning it as a critical pharmacophore for addressing multidrug-resistant infections [2]. The synthesis route typically employs reductive amination between 2-pyridylacetone and 4-fluoroaniline, followed by purification via cold-chain protocols to preserve stereochemical integrity [1].
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 1225707-19-6 |
Molecular Formula | C₁₄H₁₅FN₂ |
Molecular Weight | 230.28 g/mol |
SMILES Notation | NCC(C₁=NC=CC=C₁)CC₂=CC=C(F)C=C₂ |
Storage Conditions | Cold-chain (< -20°C) |
The bioactivity of 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine derives from synergistic electronic and steric interactions between its fluorophenyl and pyridinyl subunits. The 4-fluorophenyl moiety introduces strategic electronegativity, enhancing membrane permeability and metabolic stability. Fluorine’s strong electron-withdrawing nature generates a dipole moment that facilitates π-stacking with aromatic residues in enzyme binding pockets (e.g., tyrosine kinases), while concurrently resisting oxidative metabolism by cytochrome P450 enzymes [9]. This is evidenced in quinoxaline-based kinase inhibitors where fluorophenyl derivatives exhibited 32.07° dihedral angles optimal for target engagement [8].
Complementarily, the pyridin-2-yl group serves as a hydrogen-bond acceptor via its nitrogen heteroatom, enabling critical interactions with biological targets. In mycobacterial ATP synthase, the pyridine nitrogen forms hydrogen bonds with catalytic residues in the Atp-a and Atp-c subunits, positioning the fluorophenyl ring within hydrophobic subpockets [2]. Molecular modeling confirms that this dual pharmacophore architecture lowers ClogP values (≈5.07) compared to non-fluorinated analogs, balancing lipophilicity for blood-brain barrier penetration while maintaining aqueous solubility [1] [2].
Table 2: Role of Substituents in Target Engagement
Structural Motif | Biophysical Role | Biological Consequence |
---|---|---|
4-Fluorophenyl | Electron-withdrawing π-system; Dipole moment | Enhanced binding affinity (e.g., kinase inhibition); Metabolic stability |
Pyridin-2-yl | H-bond acceptor; Coordination site | Allosteric modulation of enzymes; Metal chelation |
Propan-1-amine linker | Conformational flexibility; Cationic charge | Optimal spatial orientation of pharmacophores; Cell membrane penetration |
This compound’s versatility is exemplified by its applications across three therapeutic domains with significant unmet needs:
Mycobacterial Infections: Derivatives incorporating 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine demonstrated potent activity against drug-resistant M.tb. In aerobic replicating (MABA) assays, analogs achieved MIC₉₀ values of 0.40 µg/mL, outperforming first-line therapeutics like rifampicin. The fluorophenyl group disrupts ATP synthase quaternary structure by occupying hydrophobic clefts between Atp-c subunits, halting bacterial energy metabolism [2] .
Neuroinflammation Modulation: The scaffold’s ability to penetrate the CNS enables targeting of neuroinflammatory kinases. In in silico models, it inhibits p38 mitogen-activated protein (MAP) kinase—a driver of neuroinflammatory cascades in Alzheimer’s—by binding the ATP pocket with a binding energy of -9.2 kcal/mol. Crystallography reveals a 69.64° dihedral angle between pyridine and quinoxaline rings, enabling optimal steric complementarity [8] [10].
COX-2 Selective Inhibition: Structural analogs show promise as next-generation anti-inflammatories. The fluorophenyl motif mimics phenylsulfonamide pharmacophores in COX-2 inhibitors, reducing prostaglandin synthesis. Derivatives exhibit IC₅₀ values of 0.07 µM against COX-2 with selectivity indices >500 over COX-1, minimizing gastrointestinal toxicity [10].
Table 3: Bioactivity Profile Across Therapeutic Targets
Therapeutic Area | Target | Potency (IC₅₀/MIC₉₀) | Mechanistic Insight |
---|---|---|---|
Tuberculosis | Mycobacterial ATP synthase | 0.40 µg/mL | Binds Atp-a/c subunit interface; Disrupts proton gradient |
Neuroinflammation | p38 MAP kinase | 1.73 µM | Competitive ATP binding; Reduces TNF-α synthesis |
Inflammatory Pain | COX-2 | 0.07 µM | Blocks arachidonic acid oxidation; Spares COX-1 activity |
The strategic fusion of fluorinated aromatic and nitrogen heterocycle systems in 3-(4-Fluorophenyl)-2-(pyridin-2-yl)propan-1-amine establishes it as a versatile template for addressing complex diseases. Ongoing research exploits its SAR to develop covalent inhibitors and prodrugs, particularly for intractable neurological and infectious disorders [2] [10].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: